Fapgg

Overview

Description

Homogeneous Escherichia coli FPG Protein The FPG protein from Escherichia coli is a DNA glycosylase involved in the repair of DNA by excising damaged purines and nicking DNA at apurinic/apyrimidinic (AP) sites. The fpg gene, which encodes for this protein, was overexpressed to study the physical and catalytic properties of the FPG protein. The protein functions as a monomer with a molecular weight of 31 kDa and an isoelectric point of 8.5. It contains a tightly bound metal ion, identified as zinc, which is crucial for its activity .

Structural Characterisation of FabG from Yersinia pestis FabG is an enzyme that plays

Scientific Research Applications

DNA Repair Mechanisms

- Formamidopyrimidine-DNA Glycosylase (Fpg) and FapydG Lesion Recognition :

- Fpg is a DNA repair enzyme excising oxidized purines like 8-oxoG and FapyG from damaged DNA. The crystal structure of Fpg bound to carbocyclic FapydG-containing DNA reveals Fpg stabilizes the nucleoside into an extrahelical conformation, showing significant differences in recognition modes of 8-oxodG and FapydG, which offers insights into Fpg substrate specificity (Coste et al., 2004).

Construction and Building Materials

- Fly Ash Phosphoric Acid-Based Geopolymer (FAPG) Properties :

- FA phosphoric acid-based geopolymer (FAPG) is made from low-calcium fly ash and phosphoric acid. The study explores its mechanical and microscopic properties, indicating FAPG's potential as a construction material (Pu et al., 2021).

Biochemical Applications

- Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity Measurement Using FAPGG :

- A sensitive, extraction-free HPLC method using FAPGG as a substrate

Automated Fpg-Based FADU Method for Oxidative DNA Lesions Detection :

- This study presents an automated formamidopyrimidine glycosylase (Fpg)-based method to detect oxidative lesions in DNA. This method, utilizing Fpg, can analyze the potential of compounds to induce DNA strand breaks and oxidative lesions, as well as screen DNA-protective effects of antioxidant substances (Müller et al., 2013).

Fatty Acid Synthase (FAS) Research and Molecular Cloning :

- Fatty acid synthase (FAS) was purified from a human hepatoma cell line, and its cDNA was cloned. This research contributes to the understanding of FAS's role in human physiology and potentially in medical applications (Jayakumar et al., 1995).

Evolvable Hardware Using Field Programmable Gate Arrays (FPGAs) :

- The use of FPGAs as hardware accelerators in genetic algorithm applications, particularly for image processing optimization problems, is explored. This research provides insights into the potential of FPGAs in advanced computational applications (Porter et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

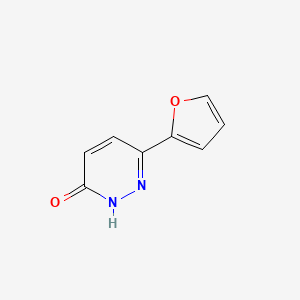

IUPAC Name |

2-[[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c24-17(9-8-15-7-4-10-29-15)23-16(11-14-5-2-1-3-6-14)20(28)22-12-18(25)21-13-19(26)27/h1-10,16H,11-13H2,(H,21,25)(H,22,28)(H,23,24)(H,26,27)/b9-8+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLZKMDMBBMJLI-FDMDGMSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fapgg | |

CAS RN |

64967-39-1 | |

| Record name | 2-Furanacryloyl-phenylalanyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064967391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

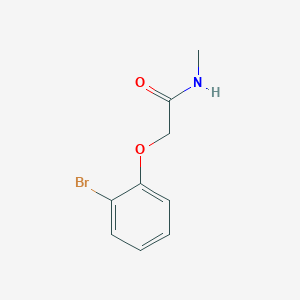

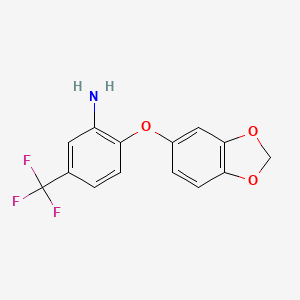

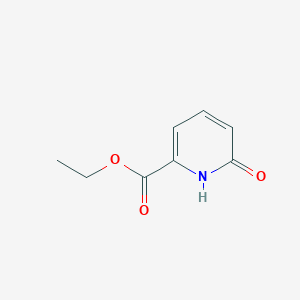

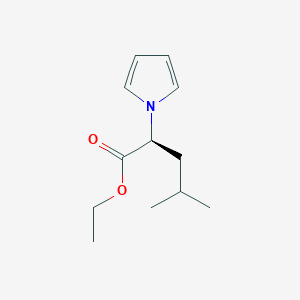

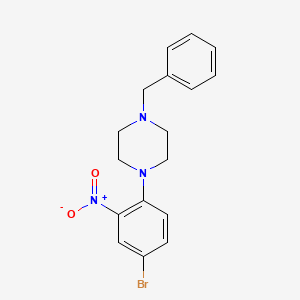

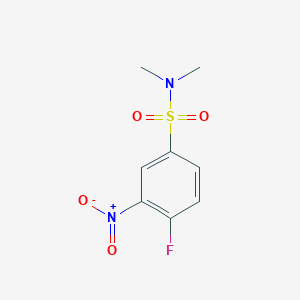

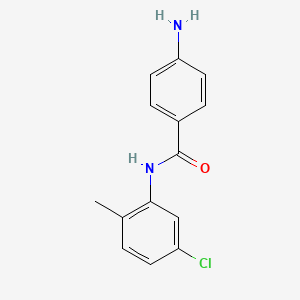

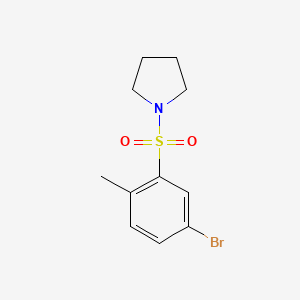

Feasible Synthetic Routes

Q & A

A: FAPGG acts as a substrate for ACE, mimicking the natural substrate angiotensin I. ACE cleaves FAPGG at the Phe-Gly bond, releasing furanacryloyl-L-phenylalanine (FAP) and glycylglycine (GG). [, , ]

A: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure. Additionally, ACE inhibition prevents the degradation of bradykinin, a vasodilator, further contributing to blood pressure regulation. [, , ]

ANone: The molecular formula of FAPGG is C19H21N3O6, and its molecular weight is 387.39 g/mol.

A: Yes, studies have examined the spectral characteristics of FAPGG. Notably, FAPGG exhibits an absorbance maximum around 305 nm, which shifts to 300 nm upon hydrolysis by ACE. This shift forms the basis of the spectrophotometric assay for ACE activity. [, ]

A: FAPGG is typically prepared in buffered solutions and stored at 4°C for stability. The stability of FAPGG solutions can vary depending on factors such as pH, temperature, and exposure to light. [, , ]

A: While generally compatible, certain components in complex biological samples might interfere with FAPGG-based assays. For instance, lipemic sera require pre-treatment before analysis. [, ]

A: ACE, a zinc metallopeptidase, catalyzes the hydrolysis of FAPGG through a mechanism involving the zinc ion in its active site. This process leads to the cleavage of the peptide bond between phenylalanine and glycine. [, , ]

A: While FAPGG is primarily hydrolyzed by ACE, other enzymes like carboxypeptidase A can also cleave this substrate. This potential interference needs to be considered, particularly when analyzing complex biological samples. []

ANone: FAPGG is primarily used for:

- In vitro determination of ACE activity: This includes measuring ACE activity in serum, plasma, and tissue extracts. [, , , , , , ]

- Screening for ACE inhibitors: FAPGG is used to identify and characterize potential ACE inhibitors from various sources, including natural products and synthetic libraries. [, , , ]

- Investigating the role of ACE in various physiological and pathological conditions: This includes studying the involvement of ACE in hypertension, cardiovascular disease, and other conditions. [, , , ]

A: While specific computational studies on FAPGG itself might be limited, computational chemistry techniques are broadly applied to study ACE, including its structure, dynamics, and interactions with inhibitors. This information can indirectly help understand FAPGG binding and hydrolysis. [, ]

A: While specific SAR studies focusing solely on FAPGG modifications might be less common, extensive research exists on modifying related peptides and small molecules to enhance their interaction with ACE. These modifications often target specific amino acid residues or introduce chemical moieties that improve binding affinity or alter the enzyme's catalytic activity. [, , ]

ANone: Information regarding stability and formulation, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance and cross-resistance, toxicology, drug delivery, biomarkers, environmental impact, solubility, analytical method validation, quality control, immunogenicity, drug-transporter and -metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications pertaining specifically to FAPGG is limited within the provided research excerpts.

- Analytical Methods: Researchers employ various analytical techniques, including spectrophotometry and HPLC, to measure FAPGG hydrolysis and quantify ACE activity. [, , , , , ]

- Alternative Substrates: Other substrates, such as hippuryl-histidyl-leucine (HHL) and dansyltriglycine (DTG), are also used in ACE activity assays. The choice of substrate can influence the sensitivity and specificity of the assay. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)